molecular formula C23H18O6 B5201737 8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one CAS No. 433244-13-4

8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

Cat. No. B5201737
CAS RN: 433244-13-4
M. Wt: 390.4 g/mol
InChI Key: HWFYJJPEBRXWCT-UHFFFAOYSA-N
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Description

8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one, commonly known as Methoxybenzene, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, pharmacology, and biochemistry.

Mechanism of Action

Methoxybenzene exerts its pharmacological effects through the modulation of various signaling pathways and cellular processes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which plays a crucial role in the inflammatory response. Methoxybenzene also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant enzymes and protects against oxidative stress.
Biochemical and Physiological Effects:
Methoxybenzene has been shown to exert a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Methoxybenzene has also been shown to increase the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), thereby protecting against oxidative stress. Additionally, Methoxybenzene has been found to induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Advantages and Limitations for Lab Experiments

Methoxybenzene has several advantages as a research tool. It is relatively easy to synthesize and has been extensively studied, with a large body of literature available on its pharmacological properties. However, Methoxybenzene also has some limitations. It is a relatively unstable compound and can decompose under certain conditions, making it difficult to work with in some experiments. Additionally, its pharmacokinetic properties have not been fully characterized, which may limit its potential use as a therapeutic agent.

Future Directions

There are several potential future directions for research on Methoxybenzene. One area of interest is the development of novel synthetic methods that could improve the yield and stability of the compound. Another area of research is the characterization of its pharmacokinetic properties, which could provide insights into its potential use as a therapeutic agent. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its pharmacological effects and to identify potential drug targets. Finally, the potential use of Methoxybenzene in combination with other drugs for the treatment of various diseases should be explored.

Synthesis Methods

Methoxybenzene can be synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetic acid with acetic anhydride to form 3-acetoxy-2-methoxyphenylacetic acid. The resulting compound is then subjected to a cyclization reaction with polyphosphoric acid to form 6H-benzo[c]chromen-6-one. Finally, the addition of 2-(3-methoxyphenyl)-2-oxoethyl chloride to the above compound results in the formation of Methoxybenzene.

Scientific Research Applications

Methoxybenzene has been extensively studied for its potential applications in various fields such as medicine, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Methoxybenzene has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]benzo[c]chromen-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-26-15-5-3-4-14(10-15)21(24)13-28-17-7-9-19-18-8-6-16(27-2)11-20(18)23(25)29-22(19)12-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFYJJPEBRXWCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C3=C(C=C(C=C3)OCC(=O)C4=CC(=CC=C4)OC)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401150527
Record name 8-Methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one

CAS RN

433244-13-4
Record name 8-Methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=433244-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-dibenzo[b,d]pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401150527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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